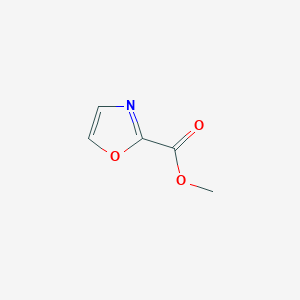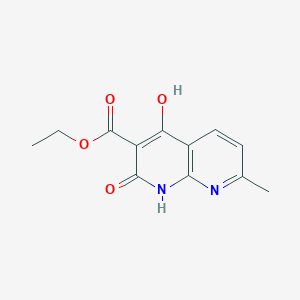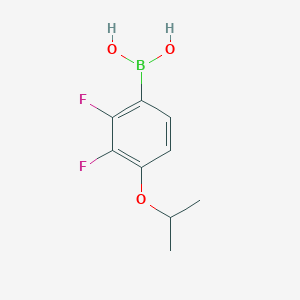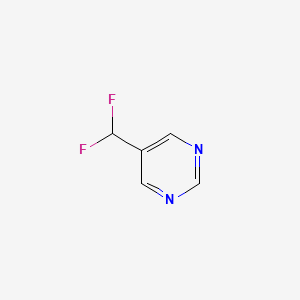
甲基恶唑-2-羧酸酯
描述
Methyl oxazole-2-carboxylate is a heterocyclic organic compound featuring an oxazole ring substituted with a carboxylate group at the second position. Oxazoles are known for their diverse biological activities and are integral to various medicinal compounds . The compound’s unique structure makes it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.
科学研究应用
Methyl oxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: Methyl oxazole-2-carboxylate is utilized in the development of agrochemicals and materials science.
作用机制
Target of Action
Methyl oxazole-2-carboxylate is a derivative of the oxazole class of compounds . Oxazoles are an important class of biologically active compounds in pharmaceutical chemistry and are considered as the main structure of many biologically active compounds . .
Mode of Action
It is known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .
Biochemical Pathways
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that oxazole derivatives may interact with multiple biochemical pathways.
Result of Action
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties , suggesting that they may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
Methyl oxazole-2-carboxylate plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, methyl oxazole-2-carboxylate has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex and enhance its biological activity .
Cellular Effects
The effects of methyl oxazole-2-carboxylate on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Methyl oxazole-2-carboxylate can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, methyl oxazole-2-carboxylate exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of specific enzymes, which can lead to the accumulation or depletion of certain metabolites . The compound can also bind to DNA or RNA, affecting the transcription and translation processes . Additionally, methyl oxazole-2-carboxylate can interact with cell membrane receptors, triggering intracellular signaling cascades that result in physiological changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl oxazole-2-carboxylate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that methyl oxazole-2-carboxylate remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound has been associated with changes in cellular morphology and function, highlighting the importance of monitoring its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of methyl oxazole-2-carboxylate in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity . At higher doses, methyl oxazole-2-carboxylate can induce toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Metabolic Pathways
Methyl oxazole-2-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels . For example, methyl oxazole-2-carboxylate has been shown to inhibit enzymes involved in the biosynthesis of nucleotides, affecting the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of methyl oxazole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects . The distribution of methyl oxazole-2-carboxylate is influenced by factors such as tissue permeability and the presence of binding proteins that can sequester the compound .
Subcellular Localization
Methyl oxazole-2-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function . The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, methyl oxazole-2-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: Methyl oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the Robinson-Gabriel synthesis, which entails the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods: Industrial production of methyl oxazole-2-carboxylate typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反应分析
Types of Reactions: Methyl oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position, often requiring electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution typically involves reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: Oxazole-2-carboxylic acid.
Reduction: Methyl oxazole-2-carbinol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
相似化合物的比较
Oxazole-4-carboxylate: Similar structure but with the carboxylate group at the fourth position.
Benzoxazole: Contains a fused benzene ring, offering different electronic properties.
Isoxazole: An isomer with the nitrogen and oxygen atoms in different positions.
Uniqueness: Methyl oxazole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its position-specific functional groups make it a versatile intermediate in synthetic chemistry and pharmaceutical development .
属性
IUPAC Name |
methyl 1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-6-2-3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQTLDIWHGWSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701569 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31698-88-1 | |
| Record name | Methyl 1,3-oxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl 2-[(tert-butoxycarbonyl)(methyl)amino]-2-methylpropanoate](/img/structure/B1395617.png)
![Ethyl 5-hydroxy-8-(2-methoxyethyl)-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395618.png)

![{[1-(2-Fluorophenyl)pyrrolidin-3-YL]methyl}amine hydrochloride](/img/structure/B1395622.png)

![1-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)
![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)
![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395631.png)
